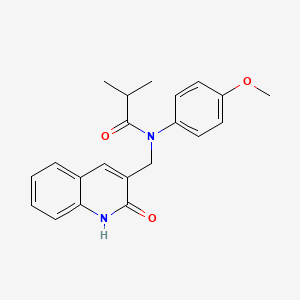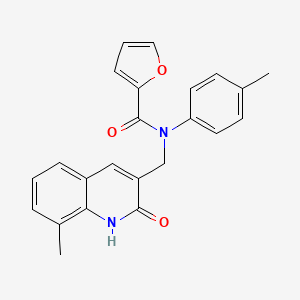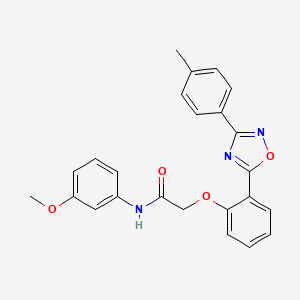
N-(3-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as MPOA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
MPOA has been studied for its potential applications in various fields, including cancer research, neuroscience, and materials science. In cancer research, MPOA has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, MPOA has been studied for its potential role in modulating synaptic transmission and plasticity. In materials science, MPOA has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and catalysis.
Mechanism of Action
The mechanism of action of MPOA is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. MPOA has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival, and the NF-κB pathway, which is involved in inflammation and immune response. MPOA has also been found to activate the p38 MAPK pathway, which is involved in stress response and apoptosis.
Biochemical and Physiological Effects:
MPOA has been found to have various biochemical and physiological effects in cells and organisms. In cancer cells, MPOA has been found to induce apoptosis and inhibit angiogenesis. In neurons, MPOA has been found to modulate synaptic transmission and plasticity. In animal models, MPOA has been found to have analgesic and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
MPOA has several advantages for lab experiments, including its high yield synthesis method and its potential applications in various fields. However, MPOA also has limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for MPOA research, including the development of novel MPOA derivatives with improved properties, the investigation of MPOA's potential applications in other fields, such as energy storage and conversion, and the elucidation of the mechanism of action of MPOA at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of MPOA in vivo and to explore its potential as a therapeutic agent.
Synthesis Methods
MPOA can be synthesized by reacting 3-methoxyaniline with 2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenol in the presence of acetic anhydride and a catalyst. The resulting intermediate is then reacted with chloroacetyl chloride and triethylamine to obtain MPOA in good yield.
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-16-10-12-17(13-11-16)23-26-24(31-27-23)20-8-3-4-9-21(20)30-15-22(28)25-18-6-5-7-19(14-18)29-2/h3-14H,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILFEZFMJKCEBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


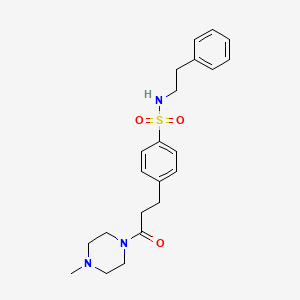
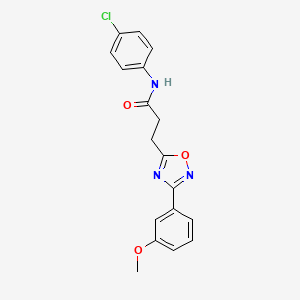

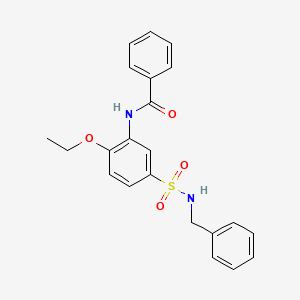
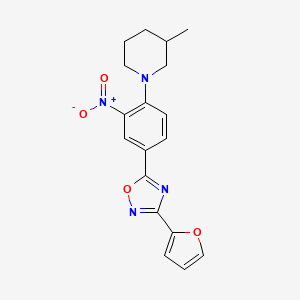

![N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7710741.png)

![N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide](/img/structure/B7710751.png)


